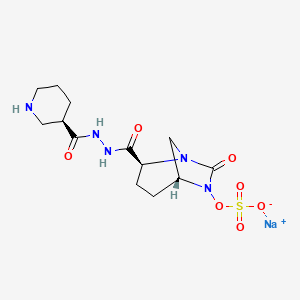

Zidebactam sodium

Übersicht

Beschreibung

WCK-5107 Natriumsalz, auch bekannt als Zidebactam-Natriumsalz, ist ein neuartiger β-Lactam-Verstärker, der von Wockhardt entwickelt wurde. Diese Verbindung zeigt eigenständige antimikrobielle Aktivität gegen eine Reihe von gramnegativen Krankheitserregern. Es wird als β-Lactam-Verstärker bezeichnet, da es in Kombination mit einem Partner-β-Lactam-Medikament nicht nur β-Lactamase hemmt, sondern auch das Penicillin-bindende Protein 2 (PBP2) angreift, wodurch die Wirksamkeit des Partnermedikaments erhöht wird .

Vorbereitungsmethoden

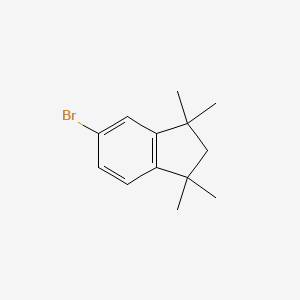

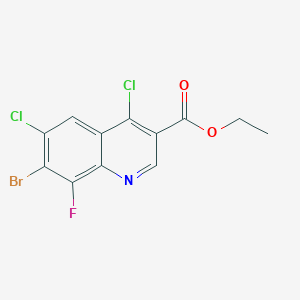

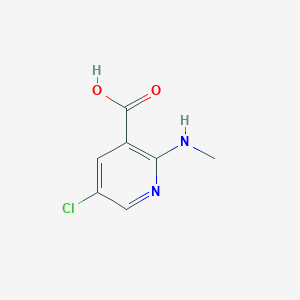

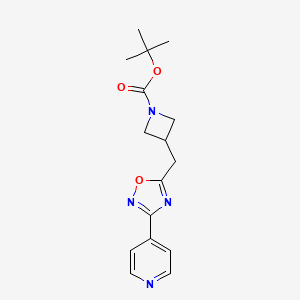

Die Herstellung von WCK-5107 Natriumsalz beinhaltet einen stereoselektiven Syntheseprozess. Das stabile Natriumsalz der (2S,5R)-6-Benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]-octan-2-carbonsäure wird zusammen mit der chiral reinen Seitenkette, N-Boc-®-(-)-Ethylnipecotat-Hydrazid, durch chirale Auflösung hergestellt. Die konvergente Synthese wird durch Kupplung des Natriumsalzes der DBO-Carbonsäure mit Boc-®-(-)-Ethylnipecotat-Hydrazid, gefolgt von den erforderlichen chemischen Umwandlungen, erreicht .

Chemische Reaktionsanalyse

WCK-5107 Natriumsalz durchläuft verschiedene chemische Reaktionen, darunter die Amidkupplung. Hydrazid-Seitenketten werden mit verschiedenen Aminosäuren synthetisiert und anschließend mit DBO-Carbonsäure oder DBO-Natriumsalz unter Verwendung von Reagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC.HCl) gekoppelt . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen den gewünschten β-Lactam-Verstärker mit verbesserten antimikrobiellen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

WCK-5107 Natriumsalz hat wichtige wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Antibiotikaresistenz. Es ist wirksam gegen multiresistente gramnegative Krankheitserreger, darunter Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa und Acinetobacter baumannii . Die Verbindung wird in Kombination mit β-Lactam-Medikamenten eingesetzt, um ihre Wirksamkeit gegen diese Erreger zu verbessern. Es wurde von der US-amerikanischen Food and Drug Administration (USFDA) als qualifiziertes Produkt für Infektionskrankheiten (QIDP) eingestuft und befindet sich in klinischen Studien .

Wirkmechanismus

Der Wirkmechanismus von WCK-5107 Natriumsalz beinhaltet zwei Wirkungsweisen: Enzyminhibition und bessere Affinität zum Penicillin-bindenden Protein. Die Verbindung bindet selektiv an das Penicillin-bindende Protein 2, wodurch die Möglichkeit geschaffen wird, es mit β-Lactam-Medikamenten zu kombinieren, die unterschiedliche Affinitäten zum Penicillin-bindenden Protein und Bindungseigenschaften aufweisen. Dieser synergistische Bindungseffekt erhöht die Wirksamkeit der Partnermedikamente .

Analyse Chemischer Reaktionen

WCK-5107 sodium salt undergoes various chemical reactions, including amide coupling. Hydrazide side chains are synthesized with various amino acids and then coupled with DBO carboxylic acid or DBO sodium salt using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylamino propyl) carbodiimide hydrochloride (EDC.HCl) . The major products formed from these reactions include the desired β-lactam enhancer with enhanced antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

WCK-5107 sodium salt has significant scientific research applications, particularly in the field of antimicrobial resistance. It is potent against multidrug-resistant gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii . The compound is used in combination with β-lactam drugs to enhance their efficacy against these pathogens. It has been awarded qualified infectious disease product (QIDP) status by the U.S. Food and Drug Administration (USFDA) and is undergoing clinical trials .

Wirkmechanismus

The mechanism of action of WCK-5107 sodium salt involves dual modes of action: enzyme inhibition and better penicillin-binding protein affinity. The compound selectively binds to penicillin-binding protein 2, providing an opportunity to combine it with β-lactam drugs that have different penicillin-binding protein affinities and binding properties. This synergistic binding effect enhances the potency of the partner drugs .

Vergleich Mit ähnlichen Verbindungen

WCK-5107 Natriumsalz wird mit anderen β-Lactam-Verstärkern wie WCK-5153 verglichen. Beide Verbindungen weisen ähnliche Wirkmechanismen auf und sind wirksam gegen multiresistente gramnegative Krankheitserreger. WCK-5107 Natriumsalz hat in präklinischen und klinischen Studien eine höhere Wirksamkeit gezeigt . Andere ähnliche Verbindungen sind Avibactam und Relebactam, die nicht-β-Lactam-Inhibitoren sind, die für die klinische Anwendung zugelassen sind .

Eigenschaften

IUPAC Name |

sodium;[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQBTXVLPFNTDR-RIHXGJNQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N5NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706777-46-9 | |

| Record name | Zidebactam sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706777469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIDEBACTAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHY7N0Y9DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

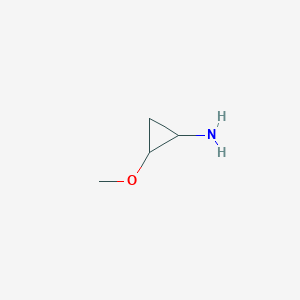

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)